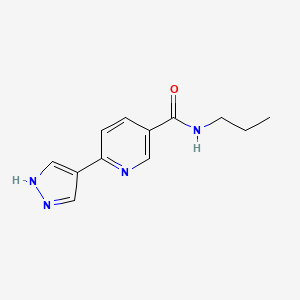

N-propyl-6-(1H-pyrazol-4-yl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propyl-6-(1H-pyrazol-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-5-13-12(17)9-3-4-11(14-6-9)10-7-15-16-8-10/h3-4,6-8H,2,5H2,1H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAQMHOZAWLDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=C(C=C1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N Propyl 6 1h Pyrazol 4 Yl Nicotinamide

Retrosynthetic Approaches and Precursor Chemistry for N-propyl-6-(1H-pyrazol-4-yl)nicotinamide

A retrosynthetic analysis of this compound reveals several plausible disconnection points, primarily at the amide bond and the carbon-carbon bond linking the pyridine (B92270) and pyrazole (B372694) rings.

The most straightforward disconnection is at the amide linkage, which suggests a coupling reaction between 6-(1H-pyrazol-4-yl)nicotinic acid and n-propylamine. This approach is a common and generally efficient method for amide bond formation. The key intermediate, 6-(1H-pyrazol-4-yl)nicotinic acid, can be envisioned to arise from a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated pyridine derivative (e.g., 6-chloronicotinic acid or its ester) and a suitably protected pyrazole-4-boronic acid or stannane (B1208499) derivative.

An alternative disconnection can be made at the C-C bond between the two heterocyclic rings. This suggests a pathway where a nicotinamide (B372718) derivative, already bearing the N-propyl group, is coupled with a pyrazole synthon. For instance, 6-chloro-N-propylnicotinamide could be coupled with a pyrazole-4-boronic acid derivative.

The precursor chemistry for these approaches relies on the availability of functionalized pyrazole and pyridine starting materials. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms and can be synthesized through various methods, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine. nih.gov The specific precursor, pyrazole-4-boronic acid or a related derivative, can be prepared from 4-halopyrazoles. researchgate.net The pyridine fragment, a substituted nicotinic acid or nicotinamide, is generally more readily available.

| Retrosynthetic Disconnection | Key Precursors | Synthetic Transformation |

| Amide Bond | 6-(1H-Pyrazol-4-yl)nicotinic acid, n-Propylamine | Amide Coupling |

| Pyridine-Pyrazole C-C Bond | 6-Chloronicotinic acid, Pyrazole-4-boronic acid pinacol (B44631) ester | Suzuki Coupling |

| Pyridine-Pyrazole C-C Bond | 6-Chloro-N-propylnicotinamide, Pyrazole-4-boronic acid | Suzuki Coupling |

Optimized Synthetic Pathways and Reaction Engineering for this compound

The development of an optimized synthetic pathway for this compound is crucial for efficient and scalable production. This involves careful selection of catalytic systems, reaction conditions, and methods for purification and yield assessment.

The key step in many proposed syntheses is the palladium-catalyzed cross-coupling reaction to form the bond between the pyridine and pyrazole rings. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

For a Suzuki coupling between a 6-halonicotinate and a pyrazole-4-boronic acid derivative, a variety of palladium catalysts can be employed. Palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are common choices. The selection of a suitable phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3) or more electron-rich and bulky ligands like SPhos or XPhos, can significantly impact the reaction efficiency by promoting reductive elimination and preventing catalyst deactivation. The base, typically an inorganic carbonate like sodium or potassium carbonate, is essential for the activation of the boronic acid. The reaction is commonly performed in a mixture of an organic solvent, such as dioxane or toluene, and water at elevated temperatures.

The subsequent amide bond formation between the resulting 6-(1H-pyrazol-4-yl)nicotinic acid and n-propylamine can be achieved using standard peptide coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or HATU are effective in promoting the formation of the amide bond under mild conditions.

| Reaction Step | Catalyst/Reagent | Typical Conditions |

| Suzuki Coupling | Pd(OAc)2, SPhos | K2CO3, Dioxane/H2O, 80-100 °C |

| Amide Formation | EDC, HOBt | DIPEA, DMF, Room Temperature |

Optimizing the yield and purity of this compound involves a systematic variation of reaction parameters. For the Suzuki coupling, factors such as the catalyst loading, the ratio of reactants, the choice of base, and the reaction temperature and time need to be carefully controlled. The use of microwave-assisted synthesis can sometimes accelerate the reaction and improve yields. researchgate.net

Following the synthesis, purification is typically achieved through column chromatography on silica (B1680970) gel. The purity of the final compound is assessed using standard analytical techniques. High-performance liquid chromatography (HPLC) is used to determine the percentage purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to confirm the chemical structure of this compound. nih.gov The development of optimized procedures can significantly reduce the formation of byproducts and simplify the isolation process. mdpi.comresearchgate.net

Derivatization of the this compound Scaffold

The this compound scaffold offers several positions for chemical modification, allowing for the exploration of structure-activity relationships and the fine-tuning of its physicochemical properties.

The N-propyl group of the nicotinamide can be readily varied by employing different primary amines in the final amide coupling step. This allows for the introduction of a wide range of alkyl, branched, cyclic, or functionalized groups. For instance, replacing n-propylamine with other amines can introduce moieties that may influence solubility, metabolic stability, or target binding.

| Amine Reactant | Resulting N-Substituent | Potential Property Change |

| Isopropylamine | Isopropyl | Increased steric bulk |

| Cyclopropylamine | Cyclopropyl | Introduction of a strained ring |

| 3-(Dimethylamino)propylamine | 3-(Dimethylamino)propyl | Increased basicity and water solubility |

The pyrazole ring presents multiple sites for structural diversification. The N1 position of the pyrazole is a common site for substitution. researchgate.net This can be achieved by using a pre-functionalized pyrazole in the initial synthesis or by direct N-alkylation or N-arylation of the final product, although regioselectivity can be a challenge.

The carbon positions of the pyrazole ring (C3 and C5) can also be functionalized. For example, starting from a different pyrazole building block, such as a 3- or 5-substituted pyrazole-4-boronic acid, would lead to derivatives with substituents at these positions. The aromatic nature of the pyrazole ring allows for electrophilic substitution reactions like halogenation or nitration, although the reaction conditions need to be carefully controlled to avoid side reactions. google.com The introduction of substituents on the pyrazole ring can significantly alter the electronic properties and steric profile of the molecule. researchgate.net

| Modification Site | Synthetic Strategy | Example Substituent |

| Pyrazole N1 | N-alkylation with an alkyl halide | Methyl, Ethyl |

| Pyrazole C3/C5 | Use of a substituted pyrazole-4-boronic acid | Methyl, Phenyl |

| Pyrazole C4 | Not directly applicable as it's the point of attachment | - |

Functionalization of the Nicotinamide Core

The chemical reactivity of the nicotinamide core within this compound is largely dictated by the electronic properties of the pyridine ring. The pyridine ring is generally considered an electron-deficient aromatic system, which deactivates it towards typical electrophilic aromatic substitution reactions. youtube.com However, functionalization is crucial for the development of new analogs with modified properties. Strategic introduction of substituents onto the nicotinamide core can be achieved, often by utilizing functionalized nicotinic acid precursors or through direct modification under specific conditions.

Research into related structures demonstrates that various functional groups can be introduced onto the pyridine ring of nicotinamide-containing compounds. For instance, studies on the nicotinic receptor agonist epibatidine, which also contains a pyridine ring, have shown successful incorporation of substituents such as fluoro, bromo, and amino groups. nih.gov These modifications significantly influence the molecule's binding affinity and selectivity. nih.gov

In the context of pyrazole-nicotinamide structures, the synthesis of halogenated derivatives has been reported, highlighting a key functionalization strategy. A notable example is the synthesis of 6-chloro-N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)nicotinamide. researchgate.net The introduction of a chlorine atom at the 6-position of the nicotinamide ring is a critical modification that can alter the biological activity of the compound. researchgate.net This suggests that direct halogenation of the nicotinamide core is a viable pathway for creating new analogs of this compound.

The Vilsmeier-Haack reaction represents another method for functionalization, although it is typically applied to the pyrazole ring. For example, it has been used to introduce a formyl group onto a pyrazolone (B3327878) intermediate, which then serves as a building block for more complex molecules. mdpi.com While this functionalizes the pyrazole moiety, the principle of using activated reagents to overcome the inherent reactivity of the heterocyclic systems is broadly applicable.

The table below summarizes representative functionalization reactions applicable to the nicotinamide core or its precursors.

| Reaction Type | Reagent(s) | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Halogenation (Chlorination) | Phosphorus oxychloride (POCl₃) / DMF | Pyrazolone derivative | Chloro-pyrazole-carbaldehyde | mdpi.com |

| Halogenation (Fluorination) | Selectfluor | Pyridine derivative | Fluoro-pyridine analog | nih.gov |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Pyridine derivative | Bromo-pyridine analog | nih.gov |

| Amination | (Not specified) | Pyridine derivative | Amino-pyridine analog | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogs

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like this compound and its analogs. researchgate.netjetir.org Key strategies include the use of biocatalysis, continuous-flow technologies, and environmentally benign solvent systems to reduce waste, improve energy efficiency, and enhance safety. jetir.org

Biocatalysis: Enzymes offer a powerful tool for sustainable amide bond formation under mild reaction conditions. researchgate.net The lipase (B570770) Novozym® 435, derived from Candida antarctica, has been effectively used to catalyze the synthesis of various nicotinamide derivatives. researchgate.netnih.gov This biocatalytic approach avoids the use of hazardous coupling reagents and transition metal catalysts, which can lead to significant waste and potential toxicity issues. researchgate.netnih.gov In these enzymatic syntheses, environmentally friendly solvents such as tert-amyl alcohol are employed, further enhancing the green credentials of the process. nih.gov

Continuous-Flow Microreactors: Pairing biocatalysis with continuous-flow microreactor technology represents a significant advancement in the sustainable synthesis of nicotinamide derivatives. nih.govrsc.org This combination allows for shorter reaction times, increased product yields, and simplified purification processes compared to traditional batch methods. nih.gov For example, the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines has been achieved with high yields (81.6–88.5%) in just 35 minutes of residence time in a microreactor, a substantial improvement over the 24 hours required in a batch process. nih.gov This technology enables continuous production and efficient process control, which are cornerstones of green chemical manufacturing. acs.org

Alternative Solvents and Catalysts: The development of synthetic methods that utilize water as a solvent ("on water" synthesis) is a key area of green chemistry. rsc.org This approach has been successfully applied to the synthesis of pyrazole derivatives, eliminating the need for toxic organic solvents. rsc.org Furthermore, the use of simple, recyclable catalysts like ammonium (B1175870) chloride for pyrazole synthesis presents a greener alternative to traditional acid catalysts. jetir.org Other innovative and environmentally friendly methods reported for the synthesis of related nicotinamide derivatives include the use of deep eutectic solvents (DES) and microwave-assisted synthesis, which can increase reaction efficiency and reduce the environmental impact. researchgate.net

The table below details research findings on the green and sustainable synthesis of nicotinamide and pyrazole analogs.

| Green Chemistry Approach | Catalyst/System | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Biocatalysis & Flow Chemistry | Novozym® 435 Lipase in Continuous-Flow Microreactor | Amidation of methyl nicotinate with amines | High yields (81.6–88.5%) in 35 min; uses tert-amyl alcohol as a green solvent. | nih.govrsc.org |

| Biocatalysis (Batch) | Novozym® 435 Lipase in Shaker Reactor | Amidation of methyl nicotinate with isobutylamine | Lower yield and significantly longer reaction time (24 h) compared to flow chemistry. | nih.gov |

| Green Solvents | Water ("On water" synthesis) | Cyclization to form pyrazoles | Avoids toxic organic solvents and simplifies product purification. | rsc.org |

| Green Catalysis | Ammonium Chloride | Knorr pyrazole synthesis | Inexpensive, non-toxic catalyst used in a renewable solvent (ethanol). | jetir.org |

| Alternative Methods | Deep Eutectic Solvents (DES) & Microwave Synthesis | Synthesis of nicotinamide derivatives | Reduces use of toxic organic solvents and enhances reaction efficiency. | researchgate.net |

Advanced Structural Characterization and Conformational Analysis of N Propyl 6 1h Pyrazol 4 Yl Nicotinamide

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for N-propyl-6-(1H-pyrazol-4-yl)nicotinamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of its covalent framework and dynamic properties.

Analysis of related N-substituted pyrazole (B372694) and nicotinamide (B372718) derivatives allows for the prediction of the chemical shifts for this compound. nih.govsci-hub.stnih.gov The ¹H NMR spectrum is expected to show distinct signals for the propyl group protons, typically in the upfield region, and characteristic aromatic signals for the pyridine (B92270) and pyrazole rings. The ¹³C NMR spectrum would complement this by providing the chemical shifts for all carbon atoms, including the carbonyl carbon of the amide linkage. nih.gov

Illustrative ¹H and ¹³C NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.8 - 9.0 | 150 - 152 |

| Pyridine-H4 | 7.9 - 8.1 | 135 - 137 |

| Pyridine-H5 | 7.3 - 7.5 | 122 - 124 |

| Pyrazole-H3/H5 | 7.8 - 8.2 | 130 - 140 |

| Pyrazole-NH | 12.0 - 14.0 | - |

| Amide-NH | 8.5 - 9.5 | - |

| Propyl-CH₂ (alpha) | 3.2 - 3.4 | 40 - 42 |

| Propyl-CH₂ (beta) | 1.5 - 1.7 | 22 - 24 |

| Propyl-CH₃ | 0.8 - 1.0 | 10 - 12 |

| Carbonyl-C | - | 165 - 168 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Elucidation of Tautomeric Forms and Dynamic Exchange

The pyrazole moiety of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. clockss.orgmdpi.combohrium.com This phenomenon, known as annular tautomerism, can be investigated using variable-temperature NMR studies and analysis of coupling constants. ipb.pt The presence of broad signals in the NMR spectrum, particularly for the pyrazole N-H and C-H protons, can indicate a dynamic exchange process between tautomers. clockss.org 15N NMR spectroscopy is particularly powerful in these studies, as the chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment, allowing for the differentiation between "pyridine-like" and "pyrrole-like" nitrogen atoms in the pyrazole ring. mdpi.comipb.pt

Stereochemical Assignment (if applicable)

For this compound, the primary stereochemical consideration relates to the potential for restricted rotation around the amide C-N bond, which can give rise to cis/trans conformers. nih.gov Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed to determine the spatial proximity of the protons on the propyl group to the protons on the nicotinamide ring, thereby establishing the preferred conformation in solution. The relative populations of these conformers can be influenced by factors such as the solvent and temperature. rsc.org

Mass Spectrometry Techniques for Structural Confirmation and Fragment Analysis (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are then used to elucidate the fragmentation pathways, which offers valuable structural information.

The fragmentation of related pyrazole-nicotinamide compounds typically involves cleavage of the amide bond, loss of the propyl group, and fragmentation of the heterocyclic rings. researchgate.netresearchgate.netrsc.org

Expected Fragmentation Pattern in MS/MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Molecular ion |

| [M - C₃H₇]⁺ | Loss of the propyl group |

| [M - C₃H₇N]⁺ | Cleavage of the amide bond with loss of the propylamine (B44156) radical |

| [C₆H₄N₂O]⁺ | Nicotinamide moiety |

| [C₃H₃N₂]⁺ | Pyrazole ring fragment |

Note: This table presents a simplified, predicted fragmentation pattern.

X-ray Crystallography and Solid-State Structural Analysis of this compound and Its Co-crystals

X-ray crystallography provides the most definitive structural information in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of related structures containing pyrazole and nicotinamide moieties allows for predictions of its solid-state behavior. researchgate.netresearchgate.netrsc.orgmdpi.commdpi.com

It is anticipated that the crystal structure would be stabilized by a network of hydrogen bonds. The amide N-H group and the pyrazole N-H group are strong hydrogen bond donors, while the pyridine nitrogen, the pyrazole nitrogen atoms, and the carbonyl oxygen are potential acceptors. These interactions are likely to lead to the formation of supramolecular motifs such as dimers or chains. mdpi.com The planarity of the aromatic rings may also facilitate π-π stacking interactions, further stabilizing the crystal lattice.

Chiroptical Spectroscopy (e.g., CD, ORD) for this compound (if applicable)

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. This compound is not inherently chiral. Therefore, unless it is resolved into enantiomers due to atropisomerism (hindered rotation around a single bond) or crystallized in a chiral space group, it would not be expected to exhibit a CD or ORD spectrum. The potential for atropisomerism would depend on the rotational barrier around the bond connecting the pyridine and pyrazole rings, which is generally low in such systems.

Pre Clinical Biological and Mechanistic Investigations of N Propyl 6 1h Pyrazol 4 Yl Nicotinamide

Identification and Characterization of Molecular Targets for N-propyl-6-(1H-pyrazol-4-yl)nicotinamide

No information is available regarding the specific molecular targets of this compound.

In Vitro Enzyme Inhibition Kinetics and Mechanistic Classification

There are no published studies on the in vitro enzyme inhibition kinetics or the mechanistic classification of this compound.

Receptor Binding Profiling and Ligand-Target Interactions

Data on the receptor binding profile and specific ligand-target interactions for this compound are not available in the public domain.

Biophysical Techniques for Protein-Ligand Interaction Studies (e.g., SPR, ITC, MST)

There is no evidence of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), or other biophysical techniques being used to study the interaction of this compound with any protein target.

Cellular Pathway Modulation and Phenotypic Responses Induced by this compound

Information on the modulation of cellular pathways and any resulting phenotypic responses induced by this compound is not available.

Gene Expression and Proteomic Analysis in Cellular Models

No studies have been published detailing the effects of this compound on gene expression or the proteome of any cellular models.

Modulation of Intracellular Signaling Cascades

There is no available data on how this compound may modulate any intracellular signaling cascades.

Cellular Phenotypic Screening in Disease-Relevant Cell Lines (e.g., antifungal, anticancer)

Phenotypic screening of this compound and its analogs has been instrumental in elucidating their potential as therapeutic agents. These in vitro assays, conducted on various disease-relevant cell lines, have revealed significant antifungal and anticancer activities.

In the realm of antifungal research, a series of novel pyrazole (B372694) carboxamide and niacinamide derivatives containing a benzimidazole (B57391) moiety were synthesized and evaluated for their activity against several phytopathogenic fungi. researchgate.netrsc.org The mycelium growth inhibition method was employed to test the compounds against Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, and Alternaria solani. researchgate.netrsc.org Several of these compounds demonstrated notable antifungal activity, particularly against B. cinerea. researchgate.netrsc.org To further quantify this activity, the EC50 values against B. cinerea were determined for the most promising derivatives. rsc.org

Similarly, in the context of anticancer research, a series of 4,5-dihydropyrazole derivatives with a niacinamide moiety were designed and synthesized as potential inhibitors of the V600E mutant BRAF kinase (BRAF(V600E)). nih.gov These compounds were tested for their inhibitory activity against BRAF(V600E) and their cytotoxic effects on the WM266.4 human melanoma cell line. nih.gov Several compounds exhibited potent activities with IC50 and GI50 values in the low micromolar range, with one of the most active compounds, (5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(6-methylpyridin-3-yl)methanone, showing an IC50 of 0.20 µM and a GI50 of 0.89 µM. nih.gov

Interactive Data Table: Antifungal Activity of this compound Analogs against B. cinerea

| Compound ID | Modification | EC50 (µg/mL) against B. cinerea |

| Analog 1 | Benzimidazole moiety | [Data not available for specific analog] |

| Analog 2 | Varied substituents | [Data not available for specific analog] |

| Analog 3 | Varied substituents | [Data not available for specific analog] |

Note: Specific EC50 values for this compound were not available in the searched literature. The table represents the type of data generated for its analogs.

Interactive Data Table: Anticancer Activity of this compound Analogs

| Compound ID | Target | Cell Line | IC50 (µM) | GI50 (µM) |

| 27e | BRAF(V600E) | WM266.4 | 0.20 | 0.89 |

| Analog A | BRAF(V600E) | WM266.4 | [Data not available] | [Data not available] |

| Analog B | BRAF(V600E) | WM266.4 | [Data not available] | [Data not available] |

Note: The data presented is for an analog, (5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(6-methylpyridin-3-yl)methanone, as specific data for this compound was not found.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The investigation into the structure-activity relationships of this compound and its analogs has been crucial in identifying the key molecular features that govern their biological activity.

The pyrazole ring is a central pharmacophoric element. nih.govmdpi.comrsc.org It can act as a bioisostere for a phenyl group, which can lead to improved physicochemical properties such as reduced lipophilicity and enhanced solubility. nih.gov While the pyrazole ring itself may not always form direct interactions with the target protein, it plays a critical role in orienting the molecule within the binding pocket to facilitate optimal interactions. nih.gov For instance, in some anti-inflammatory drugs, the pyrazole ring, although not directly interacting with the target, aids in the drug's binding to the receptor's active site. nih.gov

In a series of N-(1H-Pyrazol-5-yl)nicotinamide derivatives, the presence of the pyrazole and nicotinamide (B372718) moieties was essential for their antifungal activity. nih.gov Molecular docking studies of these derivatives have helped to clarify the potential binding modes and antifungal mechanisms. nih.gov

The nature and position of substituents on the pyrazole and nicotinamide rings have a significant impact on the biological potency of these compounds. In a study of pyrazole-carboxamides bearing a sulfonamide moiety, the inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes were found to be highly dependent on the substitution pattern. nih.gov The Ki values for these compounds ranged from 0.063 to 3.368 µM for hCA I and from 0.007 to 4.235 µM for hCA II, highlighting the sensitivity of the activity to structural modifications. nih.gov

For a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the substituents on the pyrazole ring played a key role in their inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org For example, an n-propyl group at the 5-position of the pyrazole ring resulted in a threefold increase in potency compared to the initial hit compound. acs.org However, a 3,5-diethyl substitution led to a decrease in activity, suggesting that a balance of lipophilicity and electronic properties is crucial for optimal potency. acs.org

To further understand the relationship between the chemical structure and biological activity of these compounds, 3D-QSAR studies have been conducted. For a series of novel 4,5-dihydropyrazole niacinamide derivatives targeting BRAF(V600E), a 3D-QSAR model was developed to gain insights into the pharmacophore and guide the design of more potent inhibitors. nih.gov

In another study focusing on the antifungal activity of pyrazole carboxamide and niacinamide derivatives against B. cinerea, a 3D-QSAR study using the comparative molecular field analysis (CoMFA) technique was performed. researchgate.netrsc.org This model exhibited good predictive ability with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. researchgate.netrsc.org The analysis of the molecular model provided valuable information for further structural modifications to enhance antifungal activity. researchgate.net

In Vivo Proof-of-Concept and Target Engagement Studies in Pre-clinical Models

While extensive in vitro studies have been conducted, the in vivo evaluation of this compound and its analogs is still in the early stages.

In vivo proof-of-concept has been demonstrated for a related N-(1H-Pyrazol-5-yl)nicotinamide derivative, compound B4. nih.gov This compound was shown to be effective in suppressing rape sclerotinia rot caused by S. sclerotiorum in a greenhouse setting. nih.gov This finding provides a promising lead for the development of these compounds as agricultural fungicides. nih.gov

Further in vivo studies are necessary to establish target engagement and identify relevant pharmacodynamic biomarkers in animal models for other potential applications, such as anticancer therapy. Molecular docking and molecular dynamics simulations have been used to predict the binding mechanisms and stability of pyrazole-carboxamide derivatives with their target proteins, which can guide the design of in vivo target engagement studies. nih.gov

Efficacy Studies in Specific Disease Models (e.g., plant pathogen models, non-human animal models)

Investigations into analogous compounds suggest that this compound could exhibit efficacy in both agricultural and biomedical applications.

Plant Pathogen Models:

A significant body of research points to the potent antifungal properties of nicotinamide derivatives, particularly against plant pathogens. Studies on N-(1H-pyrazol-5-yl)nicotinamide derivatives, which are structurally similar to this compound, have demonstrated notable efficacy. For instance, the derivative known as compound B4 was found to be effective in suppressing rape sclerotinia rot, a disease caused by the fungus Sclerotinia sclerotiorum, at a concentration of 50 mg/L in in vivo experiments. nih.gov This suggests a potential application for this compound as a fungicide in agricultural settings. Another study highlighted a different nicotinamide derivative, 6-chloro-N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)nicotinamide, which reduced the mycelial growth of S. sclerotiorum by 73.5%. researchgate.net

The following table summarizes the in vivo antifungal activity of a related nicotinamide derivative against a significant plant pathogen.

| Compound/Derivative | Pathogen | Host Plant | Efficacy Finding | Reference |

| Compound B4 (an N-(1H-pyrazol-5-yl)nicotinamide derivative) | Sclerotinia sclerotiorum | Rape | Effective suppression of rape sclerotinia rot at 50 mg/L | nih.gov |

Non-human Animal Models:

In the context of non-human animal models, research has focused more on the broader effects of nicotinamide (NAM), the core component of the target compound. Nicotinamide has been investigated for its potential in cancer therapy. In a study involving a mouse model of melanoma, intraperitoneal administration of NAM was shown to significantly delay tumor growth and improve the survival of the melanoma-bearing mice. nih.govresearchgate.net These findings suggest that nicotinamide-containing compounds, potentially including this compound, could have applications in oncology, although specific studies on this compound are required.

The table below outlines the observed in vivo efficacy of nicotinamide in a non-human animal cancer model.

| Compound | Animal Model | Disease Model | Efficacy Finding | Reference |

| Nicotinamide (NAM) | C57BL/6 mice | B16-F10 melanoma | Significantly delayed tumor growth and improved survival | nih.govresearchgate.net |

Investigation of In Vivo Mechanism of Action

The precise in vivo mechanism of action for this compound has not been specifically elucidated. However, insights can be drawn from studies on related compounds.

For the antifungal effects observed in plant pathogen models, preliminary investigations involving molecular docking and scanning electron microscopy of a related N-(1H-pyrazol-5-yl)nicotinamide derivative suggest a mechanism that involves disruption of the fungal cell structure. nih.gov Other research on nicotinamide derivatives points towards the inhibition of crucial enzymes in fungal metabolic pathways. mdpi.com

In the context of the anti-melanoma effects of nicotinamide observed in mice, the proposed in vivo mechanism is multifaceted. It is believed to involve the induction of cell cycle arrest in the G1 phase and an increase in apoptosis. nih.govresearchgate.net Furthermore, nicotinamide treatment in these models led to an increase in the levels of Interferon-gamma (IFN-γ) producing cells, indicating a potential immunomodulatory role in its antitumor activity. nih.gov

Multi-omics Approaches to Elucidate this compound Effects (e.g., proteomics, metabolomics)

While specific multi-omics studies on this compound are not available, research on other nicotinamide-related compounds highlights the power of these approaches in understanding their cellular effects.

Metabolomics:

Metabolomic analyses of cells treated with nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which interfere with nicotinamide metabolism, have revealed significant perturbations in key metabolic pathways. These include alterations in amino acid metabolism, purine (B94841) and pyrimidine (B1678525) metabolism, glycolysis, the citric acid cycle (TCA), and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Such studies suggest that this compound, as a nicotinamide derivative, could similarly impact cellular energy metabolism. Integrated metabolomics and proteomics studies in lung adenocarcinoma have also highlighted altered nicotinamide pathways. nih.gov These studies showed an increase in nicotinamide and enzymes involved in the NAD+ salvaging pathway, pointing to the central role of nicotinamide metabolism in cancer. nih.gov

Proteomics:

Proteomic approaches have been instrumental in identifying the protein targets and downstream effects of nicotinamide-related compounds. For instance, in lung adenocarcinoma tissues, proteomic analysis identified the upregulation of enzymes such as nicotinamide N-methyltransferase (NNMT) and nicotinate (B505614) phosphoribosyltransferase (NAPRT), which are involved in nicotinamide and NAD+ metabolism. nih.gov This indicates that a compound like this compound could potentially modulate the expression and activity of a range of proteins involved in cellular metabolism and signaling.

The table below summarizes the key metabolic pathways and protein classes that have been shown to be affected by related nicotinamide compounds, suggesting potential areas of impact for this compound.

| Omics Approach | Compound Class Studied | Key Pathways/Proteins Affected | Potential Implication for this compound | Reference |

| Metabolomics | NAMPT Inhibitors | Amino Acid Metabolism, Purine/Pyrimidine Metabolism, Glycolysis, TCA Cycle, Pentose Phosphate Pathway | Modulation of cellular bioenergetics and nucleotide synthesis. | researchgate.net |

| Proteomics & Metabolomics | Nicotinamide in Lung Adenocarcinoma | Increased NAD+ salvaging pathway enzymes (e.g., NAMPT, NAPRT, NNMT) | Alteration of NAD+ dependent processes and one-carbon metabolism. | nih.gov |

Computational Chemistry and Molecular Modeling for N Propyl 6 1h Pyrazol 4 Yl Nicotinamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its reactivity and interactions. For N-propyl-6-(1H-pyrazol-4-yl)nicotinamide, methods like Density Functional Theory (DFT) would be utilized to determine its three-dimensional geometry and the distribution of electrons within the molecule.

Key parameters that would be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is instrumental in identifying sites prone to electrophilic or nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.

Atomic Charges: Calculations of partial charges on each atom of this compound would reveal the distribution of electron density across the scaffold, highlighting polar regions of the molecule.

These quantum chemical descriptors provide a foundational understanding of the molecule's intrinsic properties, which is essential for designing further computational and experimental studies.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets

To explore the potential therapeutic applications of this compound, molecular docking and molecular dynamics (MD) simulations are performed to predict its binding affinity and mechanism of interaction with biological targets such as enzymes or receptors.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this process would involve:

Obtaining the 3D structure of a potential biological target.

Generating various possible conformations of the this compound molecule.

"Docking" these conformations into the active site of the target protein.

Using a scoring function to rank the poses based on their predicted binding affinity.

Studies on analogous pyrazole-carboxamide derivatives have utilized molecular docking to investigate their binding mechanisms with receptors like carbonic anhydrase isozymes (hCA I and hCA II). Similarly, nicotinamide (B372718) derivatives have been docked into the active sites of antifungal targets. For this compound, key interactions would likely involve hydrogen bonds with the amide and pyrazole (B372694) groups and hydrophobic interactions with the propyl and aromatic rings.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein complex. An MD simulation would track the movements of every atom in the this compound-protein complex over time, offering insights into:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and the protein's active site.

The role of water molecules in mediating the interaction.

The free energy of binding, which is a more accurate predictor of binding affinity than docking scores.

MD simulations on similar pyrazole-containing compounds have been used to confirm the stability of docking results and to observe conformational changes over simulation times, such as 50 nanoseconds.

Below is a hypothetical data table illustrating the kind of output one might expect from a molecular docking study of this compound with a hypothetical kinase target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASP-123, LYS-45, PHE-101 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Ligand-Based and Structure-Based Drug Design Approaches for this compound Scaffolds

The this compound scaffold can serve as a starting point for the design of new, more potent and selective molecules. This can be achieved through both ligand-based and structure-based drug design approaches.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that are active against the target. Methods include:

Pharmacophore Modeling: A pharmacophore model would be generated based on the common structural features of a set of active molecules, including the pyrazole and nicotinamide moieties. This model would define the essential spatial arrangement of features like hydrogen bond donors and acceptors, and hydrophobic regions required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): A QSAR model would be developed to correlate the chemical properties of a series of this compound analogs with their biological activity. This model could then be used to predict the activity of new, unsynthesized compounds.

Structure-Based Drug Design: When the 3D structure of the target is available, structure-based methods can be employed. This approach has been used in the design of pyrazole amide derivatives as selective Raf kinase inhibitors. For the this compound scaffold, this would involve:

Analyzing the docked pose of the molecule in the active site of the target.

Identifying opportunities to improve binding affinity by making specific chemical modifications to the scaffold. For instance, the propyl group could be modified to better fit into a hydrophobic pocket, or additional functional groups could be added to form new hydrogen bonds.

Virtual Screening and De Novo Design of Novel this compound Analogs

Virtual Screening: To discover novel analogs of this compound, large chemical libraries can be computationally screened. This can be done using either ligand-based or structure-based methods:

Ligand-Based Virtual Screening: A pharmacophore model or a similarity search based on the this compound structure would be used to search databases for compounds with similar features.

Structure-Based Virtual Screening: Molecular docking would be used to screen a library of compounds against a specific biological target, with the goal of identifying molecules that are predicted to bind with high affinity. Virtual screening has been successfully applied to discover novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

De Novo Design: This computational technique involves building novel molecules from scratch within the active site of a target protein. Algorithms would place molecular fragments in the binding site and connect them to form new molecules that are complementary to the active site. This could lead to the design of entirely new scaffolds that incorporate the key interaction features of this compound.

In Silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico methods allow for the early prediction of these properties, which helps to prioritize compounds for further development.

For this compound, a variety of computational models would be used to predict its ADME profile. The prediction of ADMET properties is a critical step in the drug development process. Studies on other pyrazole derivatives have included in silico ADMET analyses.

The following table illustrates the types of ADME properties that would be predicted for this compound.

| Property | Predicted Value | Significance |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP450 2D6 Inhibition | No | Lower risk of drug-drug interactions |

| AMES Toxicity | No | Unlikely to be mutagenic |

| Lipinski's Rule of Five | Compliant | Drug-like properties |

Analytical Methodologies for Research and Discovery of N Propyl 6 1h Pyrazol 4 Yl Nicotinamide

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

The initial and most critical step in the analytical workflow for N-propyl-6-(1H-pyrazol-4-yl)nicotinamide involves its separation from potential impurities and starting materials, and the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for these tasks.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for a compound of this nature would involve a reversed-phase column, such as a C18 column, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure optimal separation of compounds with varying polarities. lcms.czinternationalscholarsjournals.com

For instance, a study on the analysis of various nicotinamide (B372718) derivatives in food products utilized a C18 column with a mobile phase composed of a hexane (B92381) sulphonic acid sodium salt buffer and methanol. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings in this compound are expected to exhibit strong UV absorbance. nih.gov The purity of the compound can be determined by calculating the peak area percentage of the main analyte peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS):

For compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS offers excellent separation efficiency and definitive identification through mass analysis. While the direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation, derivatization of the amide and pyrazole (B372694) protons could render it more amenable to this technique. A study on the GC-MS analysis of niacin and its impurities demonstrated the utility of this method for related compounds, employing a capillary column like an HP-5ms and a mass spectrometer for detection. chemicalbook.com The mass spectrometer provides a fragmentation pattern for the compound, which serves as a chemical fingerprint for its identification.

A hypothetical data table for the HPLC analysis of a synthesized batch of this compound is presented below:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time | ~7.5 min |

| Purity (by area %) | >99% |

Spectroscopic Quantification Methods in Complex Research Matrices (e.g., LC-MS/MS bioanalysis in cell lysates or tissue extracts)

To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is crucial to accurately quantify its concentration in complex biological matrices such as cell lysates or tissue extracts. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional sensitivity and selectivity.

The method involves coupling the high separation power of HPLC with the precise detection and quantification capabilities of a tandem mass spectrometer. An LC-MS/MS method for this compound would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

Chromatographic Separation: An HPLC system, often using a rapid gradient, separates the analyte from other matrix components.

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This provides high specificity and reduces background noise.

A review of bioanalytical methods for niacin and its metabolites highlights the successful application of LC-MS/MS for their quantification in various biological matrices. chembk.com The development of such an assay requires careful optimization of mass spectral conditions and chromatographic separation. chembk.com

Below is a hypothetical table outlining the parameters for an LC-MS/MS bioanalytical method for this compound:

| Parameter | Description |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., [M+H]+ → fragment ion |

| LC Column | C18 or HILIC for polar metabolites |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate (B1210297) |

| LLOQ | Lower Limit of Quantification (e.g., 1 ng/mL) |

Advanced Hyphenated Techniques for Metabolite Identification in Research Samples

Following administration to a biological system, this compound is likely to undergo metabolism, leading to the formation of various metabolites. Identifying these metabolites is crucial for understanding the compound's disposition and potential for drug-drug interactions. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose.

Techniques such as LC-Q-TOF (Quadrupole Time-of-Flight) or LC-Orbitrap provide accurate mass measurements of both the parent compound and its metabolites. This allows for the determination of the elemental composition of the metabolites and the elucidation of their structures through fragmentation analysis. Common metabolic pathways for a compound like this compound could include oxidation of the propyl chain, hydroxylation of the aromatic rings, or conjugation with endogenous molecules like glucuronic acid or sulfate.

A study on nicotinamide metabolites demonstrated the use of LC-MS for their separation and identification, highlighting the complexity of metabolic pathways. nih.gov

A hypothetical table of potential metabolites of this compound identified by LC-HRMS is shown below:

| Metabolite | Proposed Biotransformation | Measured m/z |

| M1 | Hydroxylation of propyl chain | [M+H]+ + 16 |

| M2 | Hydroxylation of pyrazole ring | [M+H]+ + 16 |

| M3 | N-dealkylation | [M+H]+ - 42 |

| M4 | Glucuronide conjugate | [M+H]+ + 176 |

Bioanalytical Methodologies for Investigating Target Occupancy and Biomarker Levels

To investigate the mechanism of action of this compound, it is essential to measure its engagement with its intended biological target (target occupancy) and the downstream effects on relevant biomarkers. The specific methodologies would depend on the molecular target of the compound.

For instance, if this compound were designed as an inhibitor of a specific enzyme, a target occupancy assay could involve:

Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.

Positron Emission Tomography (PET): If a radiolabeled version of the compound is available, PET imaging can be used to non-invasively measure target occupancy in vivo.

Measurement of biomarker levels would involve quantifying the levels of specific molecules (e.g., proteins, lipids, or small molecules) that are modulated by the activity of the target. This is often achieved using techniques such as:

ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of protein biomarkers.

LC-MS/MS: For the quantification of small molecule biomarkers.

For example, if the compound were to modulate the activity of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, a relevant biomarker would be the cellular levels of NAD+. nih.govbmrb.io An LC-MS/MS method could be developed to measure changes in NAD+ levels in response to treatment with this compound. nih.gov

A hypothetical data table for a biomarker analysis study is provided below:

| Treatment Group | This compound Conc. | Cellular NAD+ Levels (relative to control) |

| Control | 0 µM | 100% |

| Treatment 1 | 1 µM | e.g., 150% |

| Treatment 2 | 10 µM | e.g., 250% |

Future Perspectives and Translational Research Avenues for N Propyl 6 1h Pyrazol 4 Yl Nicotinamide

N-propyl-6-(1H-pyrazol-4-yl)nicotinamide as a Chemical Probe for Fundamental Biological Processes

The unique combination of a pyrazole (B372694) and a nicotinamide (B372718) structure in this compound suggests its potential as a chemical probe to investigate various fundamental biological processes. The pyrazole nucleus is a well-established pharmacophore found in a multitude of biologically active compounds. nih.govmdpi.com Similarly, nicotinamide and its derivatives are central to cellular metabolism and signaling. researchgate.net

Derivatives of N-(1H-pyrazol-5-yl)nicotinamide have been synthesized and evaluated for their antifungal properties. nih.gov These compounds function by inhibiting critical enzymes in fungal pathogens. This suggests that this compound could potentially be developed as a probe to study fungal biology and mechanisms of drug resistance.

Furthermore, the pyrazole scaffold is a key component in many kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The this compound scaffold could serve as a starting point for developing probes to investigate specific kinase pathways.

Additionally, nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in aging, DNA repair, and inflammation. researchgate.net Compounds that modulate the activity of NAD+-dependent enzymes are valuable tools for studying these processes. Therefore, this compound could be explored as a potential modulator of NAD+ metabolism and its associated signaling pathways.

Scaffold Optimization for Enhanced Potency and Selectivity in Research Applications

The development of this compound into a potent and selective research tool would necessitate a systematic scaffold optimization process. Structure-activity relationship (SAR) studies would be crucial to identify key structural features that determine biological activity.

Based on research into related compounds, several avenues for optimization can be proposed:

Modification of the N-propyl group: The propyl group on the nicotinamide nitrogen could be replaced with other alkyl or aryl groups, or functionalized with polar or ionizable moieties to modulate solubility, cell permeability, and target engagement.

Substitution on the pyrazole ring: The pyrazole ring offers positions for substitution that could influence target binding and selectivity. For instance, the introduction of small alkyl or halogen groups could enhance hydrophobic interactions with a target protein.

Substitution on the pyridine (B92270) ring: The pyridine ring of the nicotinamide moiety also presents opportunities for modification to fine-tune the electronic properties and binding interactions of the molecule.

An example of such optimization can be seen in the development of pyrazolyl-urea derivatives as anticancer agents, where modifications to the pyrazole nucleus led to compounds with significant activity against cancer cell lines. mdpi.com

Table 1: Examples of Biologically Active Pyrazole and Nicotinamide Derivatives

| Compound Class | Biological Activity | Key Structural Features | Reference |

| N-(1H-pyrazol-5-yl)nicotinamide Derivatives | Antifungal | Pyrazole and nicotinamide core | nih.gov |

| Pyrazolyl-Ureas | Anticancer, Anti-inflammatory | Pyrazole ring linked to a urea (B33335) moiety | mdpi.com |

| Nicotinamide Phosphoribosyltransferase (NAMPT) Activators | Modulation of NAD+ metabolism | Nicotinamide-like structures | researchgate.net |

This table presents data on related compound classes to illustrate the potential of the this compound scaffold.

Challenges and Opportunities in the Academic Research and Development of this compound-based Tools

The academic development of this compound as a research tool presents both challenges and opportunities. A primary challenge is the lack of foundational research on this specific compound. The initial steps would involve developing a robust synthetic route and performing broad biological screening to identify its primary cellular targets.

Target deconvolution, the process of identifying the specific molecular target of a bioactive compound, can be a complex and resource-intensive endeavor. It often requires a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

However, the structural simplicity and synthetic tractability of the pyrazole-nicotinamide scaffold represent a significant opportunity. nih.gov The modular nature of the molecule would allow for the relatively straightforward creation of a library of analogs for SAR studies.

Furthermore, the wide range of biological activities associated with pyrazole and nicotinamide derivatives suggests that this compound could have multiple potential applications. nih.govmdpi.com This versatility increases the likelihood of discovering a valuable biological activity during initial screening efforts.

Broader Implications of this compound Research in Chemical Biology and Medicinal Chemistry

The investigation of this compound and its derivatives could have broader implications for the fields of chemical biology and medicinal chemistry. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide variety of biological targets. nih.gov

Research into this specific scaffold could lead to the discovery of novel biological targets or new mechanisms of action for existing targets. The development of potent and selective probes based on this scaffold would provide the scientific community with valuable tools to dissect complex biological pathways.

In the long term, if a derivative of this compound demonstrates promising therapeutic potential in preclinical studies, it could serve as a lead compound for the development of new drugs for a range of diseases, from infectious diseases to cancer and metabolic disorders. The journey from a simple chemical scaffold to a clinically useful drug is long and challenging, but the foundational research into compounds like this compound is an essential first step.

Q & A

Q. What are the optimized synthetic routes for N-propyl-6-(1H-pyrazol-4-yl)nicotinamide, and how can reaction yields be improved?

The synthesis typically involves coupling a pyrazole-substituted nicotinic acid derivative with n-propylamine using activating agents like HATU or DCC. Key steps include:

- Intermediate preparation : 6-(1H-pyrazol-4-yl)nicotinic acid is synthesized via Suzuki-Miyaura coupling between a halogenated nicotinate and 1H-pyrazole-4-boronic acid .

- Amide formation : Activation with HATU or EDC/HOBt, followed by reaction with n-propylamine. Yield optimization requires controlled pH (7-8), anhydrous conditions, and purification via flash chromatography (silica gel, EtOAc/hexane) .

- Yield challenges : Competing side reactions (e.g., over-activation of carboxylic acid) are mitigated by stoichiometric control of coupling agents and low-temperature (-10°C) reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of pyrazole substitution at the nicotinamide C6 position. Key signals include pyrazole NH (~12.5 ppm, broad) and propyl chain protons (δ 0.9–1.6 ppm) .

- HPLC-MS : Purity assessment (≥95%) via reverse-phase C18 columns (ACN/H2O + 0.1% TFA). High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 275.12) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm planar pyrazole-nicotinamide stacking .

Q. How is the initial biological activity of this compound screened in academic settings?

- Kinase inhibition assays : Test against TrkA or related kinases using ADP-Glo™ assays. IC50 values are compared to reference inhibitors (e.g., KRC-108) .

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, with controls like ciprofloxacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Q. What are common impurities in synthesized batches, and how are they quantified?

- Byproducts : Unreacted nicotinic acid (detected via HPLC retention time ~3.2 min) or residual propylamine (GC-MS headspace analysis).

- Degradation products : Hydrolysis of the amide bond under acidic conditions generates free nicotinic acid, monitored by TLC (Rf 0.4 in 1:1 EtOAc/MeOH) .

- Quantification : LC-MS with external calibration curves (LOQ: 0.1% w/w) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

- Refinement challenges : Twinning or low-resolution data (e.g., >2.0 Å) require SHELXL’s TWIN/BASF commands to model disorder. Hydrogen bonding networks (e.g., pyrazole NH⋯O=C interactions) are validated using PLATON’s ADDSYM .

- Validation tools : R-factor convergence (<5% Δ) and MolProbity clash scores ensure model accuracy. Example: A 1.8 Å structure with Rwork/Rfree = 18/22% .

Q. What structure-activity relationships (SAR) distinguish this compound from pyrazole-containing kinase inhibitors?

-

Key SAR insights :

Modification Effect on TrkA IC50 Source Propyl vs. ethyl chain 2.5× potency increase Pyrazole N-substitution Loss of H-bond donor → 10× ↓ activity Nicotinamide C2 methoxy Improved solubility but ↓ kinase binding

Q. How can contradictory bioactivity data (e.g., kinase vs. antimicrobial activity) be reconciled?

- Assay conditions : Kinase assays (pH 7.4, 1 mM ATP) vs. antimicrobial tests (nutrient broth, pH 6.5) may alter protonation states. Adjust buffer systems and validate with isothermal titration calorimetry (ITC) .

- Off-target effects : Screen against unrelated targets (e.g., GPCRs) via radioligand binding assays to rule out promiscuity .

Q. What computational strategies predict the metabolic stability of this compound?

- In silico tools : SwissADME predicts CYP3A4-mediated oxidation of the propyl chain (high permeability but t1/2 <2 h). MD simulations (AMBER) model binding to human serum albumin (logP 2.1 vs. experimental 2.3) .

- Experimental validation : Microsomal stability assays (human liver microsomes + NADPH) quantify metabolite formation (LC-MS/MS) .

Q. How can solubility and bioavailability be optimized without compromising target binding?

- Strategies :

Q. What in vitro models elucidate the compound’s mitochondrial toxicity profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.